molecular formula C10H8N2O2 B3150237 1-Aminoisoquinoline-6-carboxylic acid CAS No. 685502-48-1

1-Aminoisoquinoline-6-carboxylic acid

Cat. No. B3150237
M. Wt: 188.18 g/mol
InChI Key: VTVXNZDGWAZTCO-UHFFFAOYSA-N
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Description

1-Aminoisoquinoline-6-carboxylic acid is a chemical compound with the CAS Number: 685502-48-1 . It has a molecular weight of 188.19 and its IUPAC name is 1-amino-6-isoquinolinecarboxylic acid . It is typically a white to yellow solid .


Molecular Structure Analysis

The InChI code for 1-Aminoisoquinoline-6-carboxylic acid is 1S/C10H8N2O2/c11-9-8-2-1-7 (10 (13)14)5-6 (8)3-4-12-9/h1-5H, (H2,11,12) (H,13,14) . This indicates the presence of 10 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms in the molecule.


Physical And Chemical Properties Analysis

1-Aminoisoquinoline-6-carboxylic acid is a white to yellow solid . It has a molecular weight of 188.19 . The storage temperature is room temperature .

Scientific Research Applications

Synthesis Methods and Applications

  • Dynamic Kinetic Resolution in Synthesis : A study by Forró et al. (2016) demonstrated the use of dynamic kinetic resolution for synthesizing enantiopure 6-hydroxy- and 6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. These compounds are useful in creating modulators of nuclear receptors, such as liver X receptor (Forró et al., 2016).

  • Cytotoxic Activity of Carboxamide Derivatives : Deady et al. (2000) explored the synthesis and cytotoxic activity of carboxamide derivatives of benzimidazo[2,1-a]isoquinoline. These derivatives showed significant cytotoxic activity, indicating potential applications in cancer research (Deady et al., 2000).

  • Spasmolytic Activity Studies : Sereda et al. (1997) studied the spasmolytic activity of 1-substituted 3-aminoisoquinolines and their derivatives, highlighting the medicinal applications of isoquinoline derivatives in treating spasms (Sereda et al., 1997).

  • Synthesis of Alkaloids : Huber and Seebach (1987) detailed the diastereoselective alkylation for synthesizing tetrahydroisoquinolines, contributing to the field of alkaloid synthesis (Huber & Seebach, 1987).

Mass Spectrometry and Analytical Applications

  • Mass Spectrometric Study for Drug Candidates : Thevis et al. (2008) conducted a mass spectrometric study of bisubstituted isoquinolines, which are potential drug candidates for inhibiting prolylhydroxylase. This study highlights the role of isoquinoline derivatives in analytical chemistry (Thevis et al., 2008).

Enzymatic Reactions and Biochemistry

  • Enzymatic Oxidation Studies : Coutts et al. (1980) examined the enzymatic oxidation of phenolic tetrahydroisoquinoline-1-carboxylic acids, providing insights into biochemical reactions involving isoquinolines (Coutts et al., 1980).

Chemical Reactions and Synthesis

  • N-Arylation in Chemical Synthesis : Begouin et al. (2006) described the N-arylation of hetarylamines, demonstrating the utility of isoquinoline derivatives in complex chemical synthesis processes (Begouin et al., 2006).

Pharmaceutical Research and Development

  • Novel Anti-Tumor Drug Design : Gao et al. (2015) synthesized a novel isoquinoline compound showing promising results in anti-tumor activity, indicating the potential of isoquinoline derivatives in drug development (Gao et al., 2015).

Safety And Hazards

The safety information for 1-Aminoisoquinoline-6-carboxylic acid indicates that it has the following hazard statements: H302, H315, H320, H335 . This suggests that it may be harmful if swallowed, may cause skin irritation, may cause eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P280, P301+P312, P302+P352, P305+P351+P338 , which suggest measures to prevent exposure and advise on what to do if exposure occurs .

Relevant Papers

A computational study based on the DFT/TD-DFT approach was performed to explore various properties of 6-aminoquinoline . The geometrical parameters, molecular orbitals (MOs), electronic spectra, electrostatic potential, molecular surface, reactivity parameters, and thermodynamic properties of 6-aminoquinoline were explored . This paper could provide valuable insights into the properties and behavior of 1-Aminoisoquinoline-6-carboxylic acid, given the structural similarities between the two compounds .

properties

IUPAC Name

1-aminoisoquinoline-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c11-9-8-2-1-7(10(13)14)5-6(8)3-4-12-9/h1-5H,(H2,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTVXNZDGWAZTCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2N)C=C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Aminoisoquinoline-6-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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